
5-(Dec-1-YN-1-YL)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is a compound that belongs to the class of phenanthrolines, which are nitrogen-containing heterocyclic compounds. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with a dec-1-yn-1-yl group. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,10-phenanthroline is reacted with a dec-1-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dec-1-YN-1-YL)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dec-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce phenanthroline derivatives with hydrogenated functional groups .
Aplicaciones Científicas De Investigación
5-(Dec-1-YN-1-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in cancer therapy as it can form complexes with metal ions that exhibit cytotoxic properties.
Industry: Employed in the development of sensors and catalysts due to its ability to form stable complexes with metal ions
Mecanismo De Acción
The mechanism of action of 5-(Dec-1-YN-1-YL)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound that also forms stable complexes with metal ions.
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative of 1,10-phenanthroline with additional phenyl groups.
Uniqueness
5-(Dec-1-YN-1-YL)-1,10-phenanthroline is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and form stable complexes with metal ions, making it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
918794-36-2 |
|---|---|
Fórmula molecular |
C22H24N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
5-dec-1-ynyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H24N2/c1-2-3-4-5-6-7-8-9-12-18-17-19-13-10-15-23-21(19)22-20(18)14-11-16-24-22/h10-11,13-17H,2-8H2,1H3 |
Clave InChI |
UEXKVJFZKJOWFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


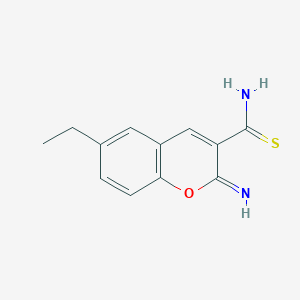
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)
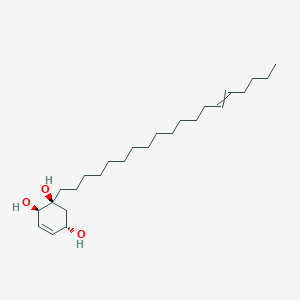

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
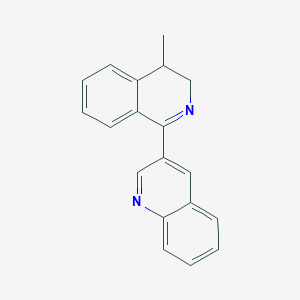
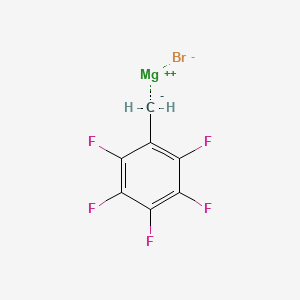
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
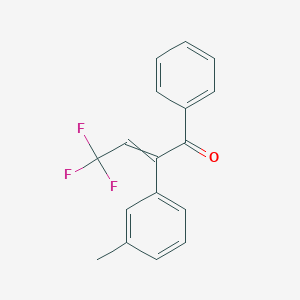
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
